

An In-depth Technical Guide to the Physicochemical Properties of Oligopeptide-41

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Compound of Interest

Compound Name: Oligopeptide-41

Cat. No.: B12383207

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Abstract

Oligopeptide-41 is a synthetic peptide that has garnered significant interest in the fields of cosmetics and dermatology, primarily for its role in hair growth stimulation. This document provides a comprehensive overview of the fundamental physicochemical properties of **Oligopeptide-41**. It includes a summary of its molecular characteristics, solubility, and stability, alongside detailed, generalized experimental protocols for the characterization of such peptides. Furthermore, this guide elucidates the primary signaling pathway through which Oligopeptide-41 is understood to exert its biological effects and presents a typical workflow for peptide analysis.

Core Physicochemical Properties

The fundamental properties of **Oligopeptide-41** are summarized in the table below. These characteristics are crucial for its formulation, delivery, and biological activity.

Property	Value	Source / Method
Molecular Formula	C63H90N18O19S	[1][2][3]
Molecular Weight	1435.56 g/mol	Mass Spectrometry[2][3]
Amino Acid Sequence	Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe	Edman Degradation / MS
One-Letter Code	ASAKWTHNGGEMF	
Appearance	White to off-white solid powder	Visual Inspection
Purity	≥98%	HPLC
Isoelectric Point (pI)	~6.97	Theoretical Calculation
Solubility	Soluble in water	Experimental Observation
Storage Conditions	-20°C for long-term storage	Manufacturer Recommendation

Detailed Physicochemical Characteristics

Amino Acid Sequence and Molecular Structure

Oligopeptide-41 is a tridecapeptide, meaning it is composed of a chain of 13 amino acids. Its primary structure is L-alanyl-L-seryl-L-alanyl-L-lysyl-L-tryptophyl-L-threonyl-L-histidyl-L-asparagyl-glycyl-glycyl-L-alpha-glutamyl-L-methionyl-L-phenylalanine. The specific sequence of these amino acids dictates the peptide's three-dimensional structure and, consequently, its biological function.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. This is a critical parameter as it influences the peptide's solubility, stability, and interaction with other molecules. At a pH below its pI, the peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge. The solubility of a peptide is often at its minimum at the isoelectric point due to the lack of electrostatic repulsion between molecules, which can lead to aggregation. Based on its amino acid composition, the theoretical pI of **Oligopeptide-41** is calculated to be approximately 6.97.

Solubility

Oligopeptide-41 is reported to be soluble in water. The solubility of a peptide is largely determined by its amino acid composition. The presence of charged (Lysine, Histidine, Glutamic Acid) and polar (Serine, Threonine, Asparagine) amino acids in its sequence contributes to its aqueous solubility. For peptides that are difficult to dissolve, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.

Stability and Storage

Peptides are susceptible to chemical and physical degradation, including hydrolysis, oxidation, and aggregation. The stability of **Oligopeptide-41** is influenced by factors such as pH, temperature, and the presence of enzymes. It is recommended to store the lyophilized powder at -20°C to ensure long-term stability. Once reconstituted in a solution, it is advisable to prepare aliquots for single use to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing residues like Methionine and Tryptophan, as found in **Oligopeptide-41**, can be prone to oxidation.

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the characterization of synthetic peptides like **Oligopeptide-41**.

Peptide Purity and Quantification (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of synthetic peptides.

- **Principle:** The peptide is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent concentration is used to elute the peptide and any impurities based on their hydrophobicity.
- **Instrumentation:** An HPLC system equipped with a UV detector, a C18 column, and a gradient pump.
- **Methodology:**

- Sample Preparation: Accurately weigh and dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA).
- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution: A linear gradient from 5% to 95% of Mobile Phase B over a set period (e.g., 30 minutes) is typically used.
- Detection: The eluate is monitored by UV absorbance, commonly at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while aromatic residues like Tryptophan absorb at 280 nm.
- Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

Molecular Weight Determination (Mass Spectrometry)

Mass spectrometry (MS) is used to confirm the identity of the peptide by measuring its molecular weight with high accuracy.

- Principle: The peptide molecules are ionized, and their mass-to-charge ratio (m/z) is measured.
- Instrumentation: Typically, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are used.
- Methodology (ESI-MS):
 - Sample Preparation: The peptide solution from HPLC or a separately prepared solution is infused into the ESI source.
 - Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leaving charged peptide ions.

- Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
- Data Analysis: The resulting mass spectrum will show one or more peaks corresponding to the peptide with different charge states. The molecular weight can be deconvoluted from this data and compared to the theoretical molecular weight.

Isoelectric Point Determination

The isoelectric point can be determined experimentally using techniques like Isoelectric Focusing (IEF) or potentiometric titration.

- Principle (Capillary IEF): Peptides migrate through a pH gradient under the influence of an electric field until they reach a point in the gradient where their net charge is zero (the pI). At this point, their migration ceases.
- Instrumentation: A capillary electrophoresis system with a capillary filled with a solution of carrier ampholytes that form the pH gradient.
- Methodology:
 - Sample Preparation: The peptide is mixed with the carrier ampholyte solution and pI markers.
 - Focusing: A high voltage is applied across the capillary, causing the ampholytes and the peptide to migrate to their respective pI positions.
 - Mobilization and Detection: After focusing, the focused zones are moved past a detector (e.g., UV detector) by applying pressure or a chemical mobilizer.
 - Data Analysis: The pI of the peptide is determined by comparing its migration time to that of the known pI markers.

Solubility Assessment

A systematic approach is used to determine the optimal solvent for a peptide.

- Principle: The peptide's solubility is tested in a series of solvents of varying polarity and pH.

- Methodology:
 - Initial Test: Attempt to dissolve a small, known amount of the peptide in distilled water.
 - pH Adjustment: If insoluble in water, and the peptide is basic ($pI > 7$), try an acidic solution (e.g., 10% acetic acid). If the peptide is acidic ($pI < 7$), try a basic solution (e.g., 0.1 M ammonium bicarbonate).
 - Organic Solvents: For very hydrophobic peptides, test solubility in a minimal amount of an organic solvent (e.g., DMSO, DMF) and then slowly dilute with the desired aqueous buffer.
 - Enhancement: Sonication can be used to aid dissolution.
 - Observation: A peptide is considered soluble if the solution is clear and free of visible particulates.

Stability Analysis

Stability studies are performed to understand how the peptide degrades over time under various conditions.

- Principle: The peptide is incubated under stressed conditions (e.g., different pH values and temperatures), and its purity is monitored over time using RP-HPLC.
- Methodology:
 - Sample Preparation: Prepare solutions of the peptide in a range of buffers with different pH values (e.g., pH 4, 7, 9).
 - Incubation: Aliquots of each solution are stored at different temperatures (e.g., 4°C, 25°C, 40°C).
 - Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4 weeks), a sample from each condition is taken and analyzed by RP-HPLC.
 - Data Analysis: The percentage of the intact peptide remaining is plotted against time to determine the degradation rate. The formation of degradation products can be further analyzed by mass spectrometry.

Biological Activity and Signaling Pathway

Oligopeptide-41 is known to promote hair growth by preventing hair loss. Its mechanism of action involves the inhibition of Dickkopf-1 (DKK-1), a key antagonist of the Wnt/ β -catenin signaling pathway.

The Wnt/ β -catenin Signaling Pathway

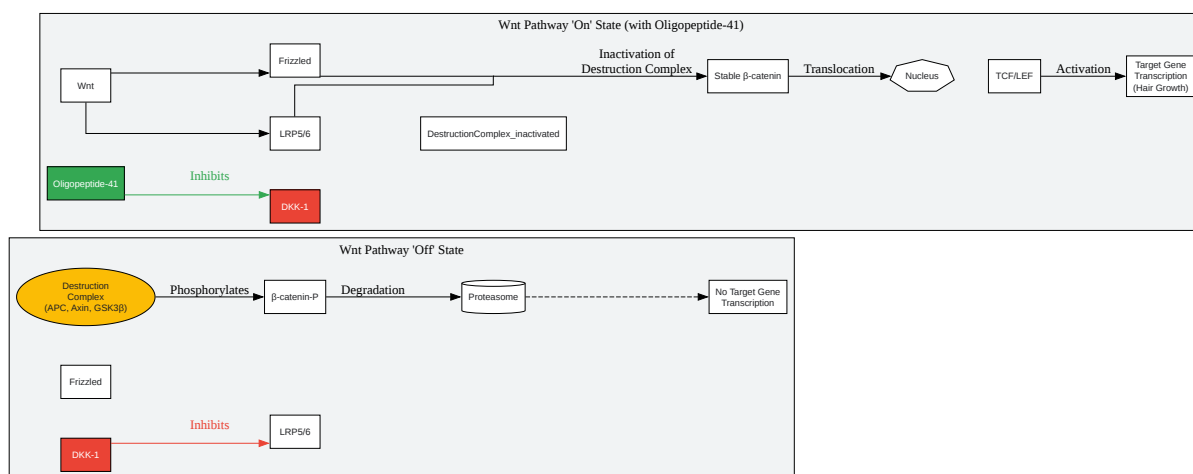
The Wnt/ β -catenin pathway is crucial for the development and maintenance of hair follicles.

- "Off" State (No Wnt Signal): In the absence of a Wnt ligand, a "destruction complex" (including APC, Axin, CK1, and GSK3 β) phosphorylates β -catenin. This phosphorylation marks β -catenin for ubiquitination and subsequent degradation by the proteasome. As a result, β -catenin levels in the cytoplasm are low, and it cannot enter the nucleus to activate target gene transcription.
- "On" State (Wnt Signal): When a Wnt protein binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β -catenin. β -catenin then accumulates in the cytoplasm, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation and differentiation, which is essential for hair follicle function.

Role of DKK-1 and Oligopeptide-41

DKK-1 is a secreted protein that acts as a potent inhibitor of the Wnt pathway. It does so by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Fz-LRP5/6 signaling complex. Elevated levels of DKK-1 are associated with hair loss conditions like androgenetic alopecia.

Oligopeptide-41 functions by suppressing the activity of DKK-1. By inhibiting this inhibitor, **Oligopeptide-41** effectively maintains the "On" state of the Wnt/ β -catenin pathway, leading to the stabilization of β -catenin and the promotion of hair follicle cell proliferation and migration.



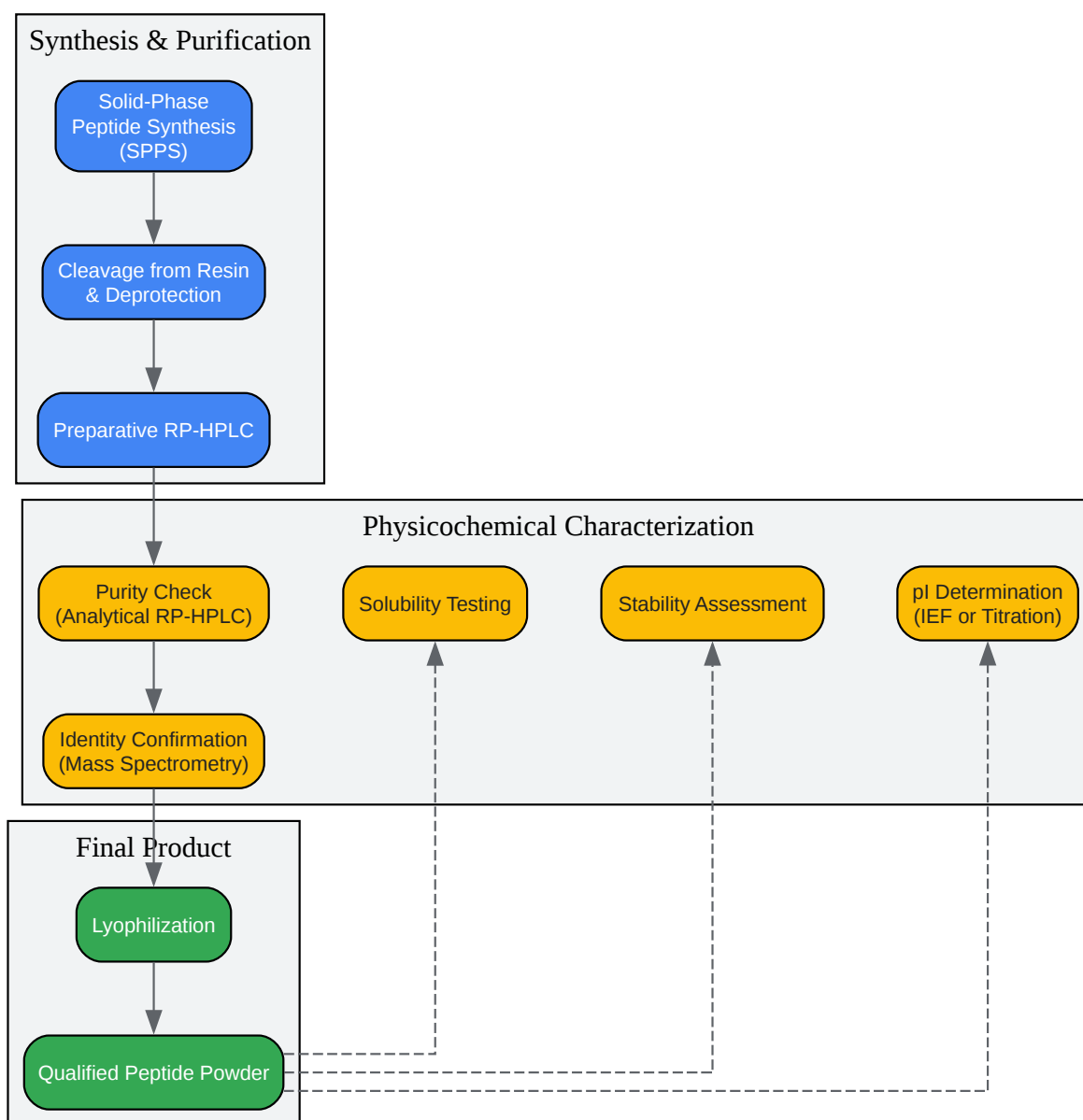
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Fig. 1: Wnt/β-catenin signaling pathway and the role of **Oligopeptide-41**.

Mandatory Visualizations

General Experimental Workflow for Peptide Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a peptide like **Oligopeptide-41**.



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